

# A Comparative Guide to Voxtalisib and Other Pan-PI3K Inhibitors in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Voxtalisib |           |
| Cat. No.:            | B1684596   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a key therapeutic target in oncology. In hematological malignancies such as leukemia, aberrant activation of the PI3K/AKT/mTOR pathway is a common oncogenic driver. This has led to the development of numerous PI3K inhibitors. This guide provides a comparative analysis of **voxtalisib**, a dual pan-PI3K/mTOR inhibitor, against other pan-PI3K inhibitors in the context of leukemia treatment, supported by experimental data.

### **Mechanism of Action: Targeting a Core Cancer Pathway**

**Voxtalisib** (also known as XL765 or SAR245409) is a potent inhibitor of all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ) and also targets the mechanistic target of rapamycin (mTOR)[1][2][3]. This dual inhibition is intended to provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, potentially leading to enhanced anti-tumor activity and overcoming resistance mechanisms.[4] Other pan-PI3K inhibitors, such as buparlisib (BKM120), also target all class I PI3K isoforms but have less potent effects on mTOR.[5][6][7]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for pan-PI3K and dual PI3K/mTOR inhibitors.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites.

## **Comparative Efficacy and Safety**

Direct head-to-head clinical trials of **voxtalisib** against other pan-PI3K inhibitors in leukemia are not readily available. Therefore, this comparison is based on data from separate clinical trials.

### **Voxtalisib** in Leukemia and Lymphoma

A phase 2 clinical trial (NCT01403636) evaluated **voxtalisib** in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).[8] While showing encouraging efficacy in follicular lymphoma, the activity in CLL/SLL was limited.[3]

### Other Pan-PI3K Inhibitors in Leukemia

- Buparlisib (BKM120): A phase 1 study (NCT01396499) of buparlisib in patients with advanced acute leukemias demonstrated that the drug was tolerable, but had modest singleagent efficacy.[5][6][7]
- Copanlisib: This pan-PI3K inhibitor has shown efficacy in relapsed or refractory indolent lymphoma.[9][10] While it has activity against both PI3K-α and PI3K-δ isoforms, which are implicated in malignant B-cells, its specific clinical trial data in leukemia is less detailed in the provided results.[10][11]



### Isoform-Selective PI3K Inhibitors in Leukemia

For a broader context, it is useful to compare **voxtalisib** with isoform-selective PI3K inhibitors that have more established roles in leukemia treatment.

- Idelalisib (PI3Kδ inhibitor): Approved for relapsed CLL in combination with rituximab, idelalisib has demonstrated significant improvements in progression-free and overall survival.[8][12][13] However, it is associated with a risk of serious immune-mediated toxicities.[9][14]
- Duvelisib (PI3Kδ/y inhibitor): Approved for relapsed/refractory CLL/SLL, duvelisib has shown clinical efficacy as a monotherapy.[15][16]
- Umbralisib (PI3Kδ and casein kinase-1ε inhibitor): This agent was developed to have a different safety profile.[17] However, due to a potential increased risk of death observed in the UNITY-CLL trial, its approval was withdrawn.[18][19][20][21]

The following tables summarize the available data on the efficacy and safety of these PI3K inhibitors in leukemia and related hematological malignancies.

Table 1: Efficacy of Voxtalisib and Other PI3K Inhibitors in Leukemia and Lymphoma



| Drug<br>(Target)                     | Disease                                         | Trial Phase | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) |
|--------------------------------------|-------------------------------------------------|-------------|-----------------------------------|------------------------------|-----------------------------------------------------|
| Voxtalisib<br>(pan-<br>PI3K/mTOR)    | CLL/SLL                                         | 2           | Limited<br>Efficacy               | -                            | -                                                   |
| Follicular<br>Lymphoma               | 2                                               | 41.3%[3]    | 10.9%[3]                          | 58 weeks[3]                  |                                                     |
| Buparlisib<br>(pan-PI3K)             | Advanced<br>Acute<br>Leukemias                  | 1           | Stable Disease (1 patient)        | -                            | Median<br>Survival: 75<br>days[5][6]                |
| Idelalisib<br>(PI3Kδ) +<br>Rituximab | Relapsed<br>CLL                                 | 3           | 77%[13]                           | -                            | 19.4<br>months[8]                                   |
| Duvelisib<br>(PI3Kδ/γ)               | Relapsed/Ref<br>ractory<br>CLL/SLL              | 3           | -                                 | -                            | Median OS:<br>52.3<br>months[15]                    |
| Copanlisib<br>(pan-PI3K)             | Relapsed/Ref<br>ractory<br>Indolent<br>Lymphoma | 2           | 59%[9]                            | 12%[9]                       | 11.2<br>months[9]                                   |

Table 2: Common Adverse Events of Voxtalisib and Other PI3K Inhibitors



| Drug       | Common (All Grades)                                   | Grade ≥3                                           |
|------------|-------------------------------------------------------|----------------------------------------------------|
| Voxtalisib | Nausea, fatigue,<br>thrombocytopenia,<br>diarrhea[22] | Lymphopenia,<br>thrombocytopenia[22]               |
| Buparlisib | Confusion, mucositis,<br>dysphagia, fatigue[5][6]     | Neuropsychiatric effects (anxiety, depression)[23] |
| Idelalisib | Diarrhea, rash, transaminase elevations[12]           | Hepatotoxicity, colitis, pneumonitis[9][13]        |
| Duvelisib  | Diarrhea, neutropenia, pyrexia, nausea, anemia        | Diarrhea, neutropenia, colitis                     |
| Copanlisib | Hyperglycemia, hypertension, diarrhea, fatigue[9]     | Transient hyperglycemia, transient hypertension[9] |

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are outlines of the experimental protocols for key studies of **voxtalisib** and buparlisib.

# Voxtalisib Phase 2 Trial in Relapsed/Refractory Lymphoma/CLL (NCT01403636)

- Study Design: Open-label, single-arm, phase 2 trial.[3][8]
- Patient Population: Adults with relapsed or refractory mantle cell lymphoma, follicular lymphoma, diffuse large B-cell lymphoma, or CLL/SLL.[3]
- Treatment: **Voxtalisib** 50 mg administered orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[3]
- Primary Endpoint: Overall response rate.
- Key Assessments: Tumor response was assessed by imaging and clinical evaluation. Safety
  and tolerability were monitored through physical examinations, laboratory tests, and
  recording of adverse events.



# Buparlisib Phase 1 Trial in Advanced Leukemias (NCT01396499)

- Study Design: Phase 1, open-label, dose-escalation study.[5][6]
- Patient Population: Patients with relapsed/refractory acute myeloid leukemia, acute lymphoblastic leukemia, or mixed phenotype leukemia.[5][6]
- Treatment: Buparlisib administered orally once daily. The study followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[5][6]
- Primary Endpoints: Dose-limiting toxicity (DLT) and MTD.
- Key Assessments: Safety was assessed by monitoring adverse events. Pharmacodynamic assessments included Western blot analysis of peripheral blood mononuclear cells to measure the inhibition of PI3K pathway proteins like p-S6K and p-FOXO3.[5][6]

A generalized workflow for a clinical trial of a PI3K inhibitor is depicted below.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for a PI3K inhibitor.



### Conclusion

**Voxtalisib**, as a dual pan-PI3K/mTOR inhibitor, represents a rational therapeutic strategy for cancers dependent on the PI3K/AKT/mTOR pathway. However, its clinical development in leukemia has shown limited efficacy so far, particularly when compared to the more established isoform-selective PI3K inhibitors like idelalisib and duvelisib in CLL. Pan-PI3K inhibitors such as buparlisib have also demonstrated modest activity as single agents in acute leukemias. The safety profiles of these agents vary, with isoform-selective inhibitors often associated with immune-mediated toxicities, while pan-PI3K inhibitors may have different side-effect profiles, such as hyperglycemia with copanlisib.

For drug development professionals and researchers, these findings underscore the importance of patient selection and the potential for combination therapies to enhance the efficacy of PI3K inhibitors. The dual inhibition of PI3K and mTOR by **voxtalisib** may still hold promise in specific leukemia subtypes or in combination with other targeted agents, warranting further investigation. The distinct safety profiles of different PI3K inhibitors also highlight the need for careful patient monitoring and management of adverse events. Future research should focus on identifying predictive biomarkers to guide the use of these potent inhibitors and on developing novel combination strategies to maximize their therapeutic potential in leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Voxtalisib Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental voxtalisib shows mixed results in phase 2 study | MDedge [mdedge.com]
- 4. ovid.com [ovid.com]
- 5. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 6. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Copanlisib (Aliqopa) Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 11. Update on the role of copanlisib in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of idelalisib on health-related quality of life in patients with relapsed chronic lymphocytic leukemia in a phase III randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 16. Duvelisib and Venetoclax in Relapsed or Refractory CLL or SLL or RS | Clinical Research Trial Listing (Richter Syndrome | Chronic Lymphocytic Leukemia) ( NCT03534323) [trialx.com]
- 17. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Umbralisib Wikipedia [en.wikipedia.org]
- 21. FDA investigating possible increased risk of death with lymphoma medicine Ukoniq (umbralisib) | FDA [fda.gov]
- 22. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I/Ib study of the efficacy and safety of buparlisib and ibrutinib therapy in MCL, FL, and DLBCL with serial cell-free DNA monitoring PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [A Comparative Guide to Voxtalisib and Other Pan-PI3K Inhibitors in Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#voxtalisib-versus-other-pan-pi3k-inhibitors-in-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com